N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-methyl-5-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-24(19(27)15-9-16(28-23-15)13-5-3-2-4-6-13)14-10-25(11-14)18-8-7-17-21-20-12-26(17)22-18/h2-9,12,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDATOXIDXRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a triazolo-pyridazine moiety and an isoxazole carboxamide, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 368.41 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a variety of biological activities, including:
- Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The compound's structure suggests potential effectiveness against bacterial and fungal infections.
- Neuroprotective Effects : Some studies indicate that related compounds may protect neuronal cells from damage.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Key findings include:
Table 1: Summary of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Anticancer (breast cancer) | |
| Compound B | Antimicrobial (E. coli) | |
| Compound C | Neuroprotective (Parkinson's model) |
- Anticancer Activity : In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
- Antimicrobial Efficacy : A study reported that the compound showed effective inhibition against E. coli with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Neuroprotection : Experimental models indicated that related compounds could reduce oxidative stress markers in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
